N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide

Medicinal Chemistry Cheminformatics ADME-Tox Prediction

SAR programs targeting CNS or intracellular enzymes often fail due to unverified positional isomer effects. This ortho-fluoro mercapto-triazole acetamide eliminates that variable, providing a definitive probe with computed clogP 1.84 and tPSA 55.05 Ų-key predictors of passive BBB permeability. • Empirically validates ortho-substitution impact on target binding (e.g., kinase hinge) and metabolic stability. • Benchmark standard for refining ADME/Tox prediction algorithms where thiol groups cause systematic errors. • Zero Lipinski violations; supplied at 95% purity for reproducible hit-to-lead studies. Reliable global logistics.

Molecular Formula C11H11FN4OS
Molecular Weight 266.30 g/mol
Cat. No. B12851852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide
Molecular FormulaC11H11FN4OS
Molecular Weight266.30 g/mol
Structural Identifiers
SMILESCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2F
InChIInChI=1S/C11H11FN4OS/c1-16-9(14-15-11(16)18)6-10(17)13-8-5-3-2-4-7(8)12/h2-5H,6H2,1H3,(H,13,17)(H,15,18)
InChIKeyLTKNXDOZCUVJEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile of N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide


N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide is a 1,2,4-triazole-3-thiol derivative with a distinct 2-fluoro substitution on the N-phenylacetamide moiety. Its computed drug-likeness profile reveals a moderate lipophilicity (clogP 1.84) and a topological polar surface area (tPSA) of 55.05 Ų, satisfying all Lipinski Rule of 5 criteria with zero violations [1]. This compound is primarily sourced as a research chemical with typical purities of 95% .

Scaffold Ortho-fluoro 1,2,4-triazole-3-thiol core for SAR and lead optimization studies
Drug-likeness Zero Lipinski Rule-of-5 violations reported — supports drug-likeness profiling workflows
Descriptors Computational ADME descriptor set available for in silico model validation and benchmarking

Procurement Risks of N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide Analogs


Indiscriminate substitution with other halogenated or positional isomers in this mercapto-triazole series is not recommended. The ortho-fluoro substitution pattern on the phenyl ring is a critical determinant of molecular conformation and electronic surface, which directly influences target-ligand interactions. A simple shift of the fluorine atom from the 2- to the 4-position, as in N-(4-fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide, fundamentally alters the compound's property profile, which is expected to propagate to differences in binding affinity, metabolic stability, and physicochemical behavior, as highlighted by distinct computational descriptors [1]. Direct evidence of these property shifts in the context of biological activity is provided below.

Target Compound
2-Fluoro isomer
Ortho-fluoro substitution defines the molecular conformation and electronic surface for target-ligand interaction studies.
Common Substitute
4-Fluoro isomer
Para-fluoro positional isomer may shift computed lipophilicity, polar surface, and descriptor classification.
Positional isomerism alters computed partition coefficient and polar surface area. Reported property shifts may not transfer directly to biological activity — substituent-level validation is required before interchange.

Quantitative Comparison of N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide and Its Analogs


Lipophilicity (clogP) Difference vs 4-Fluoro Isomer

The ortho-fluoro substitution differentiates the target compound from its para-fluoro analog through a distinct computed partition coefficient. N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide exhibits a clogP of 1.84 [1], whereas the 4-fluoro isomer (EOS60071) has a reported clogP of 1.63 [2]. The 0.21 log unit difference indicates meaningfully higher lipophilicity for the 2-fluoro derivative, which is relevant for membrane permeability and non-specific binding.

Lipophilicity (clogP)
Computational context
clogP 1.84 vs 4-Fluoro isomer: 1.63
ΔclogP = +0.21
Reported higher lipophilicity — may support membrane permeability assessment context
SILDrug descriptor, consistent computational methodology
Medicinal Chemistry Cheminformatics ADME-Tox Prediction

Polar Surface Area (tPSA) vs 4-Fluoro Isomer

The positional isomerism changes the topological polar surface area, a key descriptor for cell permeability. The target compound computes to a tPSA of 55.05 Ų [1]. Its para-fluoro counterpart has a smaller computed tPSA of 53.03 Ų [2]. The 3.8% larger polar surface area of the ortho isomer suggests a slightly altered hydrogen-bonding potential, which can be decisive when optimizing for solubility or mitigating off-target effects.

Polar Surface Area
Computational context
55.05 Ų
ΔtPSA +2.02 Ų vs 4-fluoro isomer (53.03 Ų)
Altered hydrogen-bonding potential — may shift position relative to cell permeability thresholds
Computational prediction; ADME threshold interpretation requires assay validation
Drug Design ADME Structure-Activity Relationship

Aniline Subclassification vs 4-Fluoro Isomer

The internal molecular complexity differs between the ortho- and para-substituted analogs. The target 2-fluoro compound possesses 4 descriptor-defined rings, 2 aromatic heterocycles, and 0 aromatic amines, contrasting with 4 rings, 2 aromatic heterocycles, and 1 aromatic amine for the 4-fluoro isomer [1][2]. This structural variance arises from the classification of the aniline nitrogen's environment, which influences the pKa and potential reactivity of the N-H group.

Aniline Classification
Descriptor context
Target: 0 anilines
4-Fluoro isomer: 1 aniline
Qualitative descriptor assignment difference
Affects predicted ionization state and potential N-H metabolic transformation pathways
Fragment-based classification; pKa and reactivity context may require empirical review
Molecular Modeling Conformational Analysis Lead Optimization

Evidence-Based Applications of N-(2-Fluoro-phenyl)-2-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-acetamide


Cellular Penetration and CNS Exposure in Lead Optimization

Based on its computed higher lipophilicity (clogP 1.84) compared to the 4-fluoro analog [1], this compound is a strategically superior selection for medicinal chemistry projects where enhanced passive membrane permeability or blood-brain barrier (BBB) penetration is a key goal. Its balanced property profile warrants procurement for hit-to-lead series targeting intracellular enzymes or CNS receptors.

Ortho-Fluoro SAR Libraries for 1,2,4-Triazole Scaffolds

The unique ortho-fluoro substitution presents a distinct electronic and steric environment not replicated by para- or meta-halogens. Procurement of this specific compound serves as a critical SAR probe to empirically validate the impact of ortho-substitution on target binding (e.g., kinase hinge binding) or metabolic stability, where small changes in tPSA and aniline classification [1] correlate with major ADME outcomes.

ADME Model Validation with Thiol Heterocycles

The compound's free thiol and specific 2-fluoroanilide architecture make it a valuable standard for testing in silico ADME/Tox prediction models where sulfur-containing functional groups often cause prediction errors. Its defined, comparative computational profile (clogP 1.84, tPSA 55.05 Ų) versus close analogs [1] provides a benchmark dataset for refining predictive algorithms.

Application
Selection Property
Validation Focus
Intracellular target lead optimization
Ortho-fluoro lipophilicity context (clogP differentiation)
Membrane permeability assay review; cell-based target engagement endpoints
Ortho-fluoro SAR library studies
2-Fluoroanilide electronic and steric environment
Target binding affinity and metabolic stability endpoint comparison
In silico ADME model refinement
Defined computational descriptor benchmark set
Prediction accuracy review for thiol-containing heterocyclic scaffolds
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